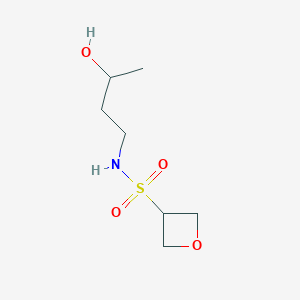

N-(3-hydroxybutyl)oxetane-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxybutyl)oxetane-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-6(9)2-3-8-13(10,11)7-4-12-5-7/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZOIQCNDSRNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNS(=O)(=O)C1COC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 3 Hydroxybutyl Oxetane 3 Sulfonamide

Strategies for the Construction of the Oxetane-3-sulfonamide (B1422881) Core

Ring-Closing Reactions for Oxetane (B1205548) Formation

The formation of the strained four-membered oxetane ring presents a significant synthetic challenge due to unfavorable ring strain and slower cyclization kinetics compared to three, five, or six-membered rings. acs.org Success often requires carefully chosen acyclic precursors and reaction conditions that favor the 4-exo-tet cyclization pathway. nih.gov

A primary and widely used method for constructing the oxetane ring is the intramolecular Williamson etherification. nih.govmagtech.com.cn This approach involves a base-mediated nucleophilic substitution, where an alcohol displaces a leaving group positioned in a 1,3-relationship on an acyclic precursor. acs.org

The synthesis typically begins with a 1,3-diol. One of the hydroxyl groups is selectively converted into a good leaving group (e.g., tosylate, mesylate, or halide), while the other remains as a free alcohol. Treatment with a strong, non-nucleophilic base then initiates the ring-closing reaction. The choice of base is critical; potassium tert-butoxide (KOtBu) is often more effective than sodium hydride (NaH) for this transformation. acs.org A one-pot protocol starting from a diol can be achieved using an Appel reaction to generate an iodo-intermediate, followed by base-promoted cyclization. acs.org

For the synthesis of an oxetane-3-sulfonamide precursor, a suitable starting material would be a 2-substituted-propane-1,3-diol. A multi-step synthesis starting from glycerol (B35011) and proceeding through protection, functionalization, and cyclization steps can yield 3-hydroxyoxetane, a key building block. google.com

Table 1: Representative Conditions for Intramolecular Cyclization of 1,3-Diol Derivatives

| Starting Material | Reagents | Base | Solvent | Yield | Reference |

| 1,3-Diol | Triphenylphosphine, Iodine | Potassium tert-butoxide | Tetrahydrofuran (B95107) (THF) | 78-82% | acs.org |

| 1,3-Diol | Acetyl Chloride, then heat | Potassium hydroxide (B78521) | Not specified | - | |

| Diol on Solid Support | Polymer-bound sulfonyl chloride | Potassium tert-butoxide | Not specified | Improved vs. solution | acs.org |

| 2-Methyl-3-phenylpropane-1,3-diol | Triphenylphosphine, DEAD, Ziram® | - | Toluene | 85% | rsc.org |

This table presents generalized findings and specific yields are substrate-dependent.

Commercially available oxetan-3-one serves as a versatile and highly valuable precursor for introducing a variety of functional groups at the 3-position of the oxetane ring. acs.orgchemrxiv.orgnih.gov Its carbonyl group is susceptible to nucleophilic attack, providing a direct route to 3-substituted-oxetan-3-ols.

While powerful nucleophiles like Grignard or organolithium reagents can open the strained oxetane ring, conjugate addition (1,4-addition) to α,β-unsaturated oxetanes is a viable strategy. youtube.comlibretexts.org For instance, oxetan-3-one can be converted into an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction, which then allows for Michael additions to functionalize the ring. chemrxiv.org More directly, reactions of oxetan-3-one with various nucleophiles can yield precursors for further elaboration. The synthesis of 3-aminooxetanes, for example, has been achieved through the reactivity of oxetan-3-tert-butylsulfinimine, which is derived from oxetan-3-one. researchgate.net

Extensive research into the synthesis of 3,3-disubstituted oxetanes has demonstrated the chemical stability and synthetic utility of the oxetane core. chemrxiv.orgrsc.orgdigitellinc.com These studies, often starting from oxetan-3-one or from 2,2-disubstituted-propane-1,3-diols, have established a broad tolerance of the oxetane moiety to a wide range of reaction conditions, including oxidation, reduction, alkylation, and C-C bond formations. chemrxiv.orgrsc.org This body of work confirms the feasibility of performing multi-step synthetic sequences on the oxetane ring without significant ring-opening, which is critical for the synthesis of complex targets like N-(3-hydroxybutyl)oxetane-3-sulfonamide. digitellinc.com The development of robust protocols for creating these structures, with scalability up to the kilogram level, underscores their practicality as building blocks in medicinal chemistry. rsc.orgrsc.org

Formation of the Sulfonamide Linkage

The sulfonamide functional group is a cornerstone of medicinal chemistry. Its synthesis is well-established, with the most common method involving the reaction between a sulfonyl chloride and an amine. rsc.org

The formation of the target molecule, this compound, is achieved via the condensation of two key intermediates: oxetane-3-sulfonyl chloride and (R)-3-amino-1-butanol . This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. rsc.orglibretexts.org Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. youtube.com The choice of solvent is often an aprotic solvent like dichloromethane (B109758) (CH2Cl2). nih.gov While sulfonyl chlorides can react with water, the amine is a much stronger nucleophile, allowing the reaction to proceed efficiently even under less stringent anhydrous conditions, such as in a Schotten-Baumann reaction. reddit.com

The synthesis of the requisite (R)-3-amino-1-butanol side chain has been achieved through various methods, including the reduction of (R)-3-aminobutanoic acid or through chemoenzymatic approaches using transaminase enzymes. vcu.eduresearchgate.net Biocatalytic methods are particularly attractive as they can provide the enantiomerically pure amine with high efficiency. nih.govgoogle.com

Table 2: Proposed Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Solvent | Product |

| Oxetane-3-sulfonyl chloride | (R)-3-Amino-1-butanol | Triethylamine (base) | Dichloromethane (CH2Cl2) | N-((R)-3-hydroxybutyl)oxetane-3-sulfonamide |

Table 3: Overview of Synthetic Routes for (R)-3-Amino-1-butanol

| Synthetic Strategy | Precursor | Key Reagents | Advantages | Reference(s) |

| Chemoenzymatic | 4-Hydroxy-2-butanone | (R)-selective transaminase, Isopropylamine | High enantiomeric excess (>99.9% e.e.), Green biosynthesis | researchgate.netnih.gov |

| Chemical Reduction | (R)-3-Aminobutanoic acid | Sodium aluminum hydride | One-step from commercial material, High optical purity | vcu.eduvcu.edu |

| Multi-step Chemical | (R)-Boc-3-aminobutyric acid | Chlorotrimethylsilane, NaBH4, Pd/C, H2 | Utilizes common reagents |

Oxidative Coupling Reactions for S-N Bond Formation

The formation of the sulfur-nitrogen (S-N) bond is the defining step in synthesizing the sulfonamide moiety. Oxidative coupling reactions have emerged as a powerful and environmentally benign alternative to traditional methods that often rely on pre-activated sulfonyl chlorides. researchgate.net These reactions typically involve the direct coupling of sulfur- and nitrogen-based reagents in the presence of an oxidant. researchgate.netrsc.org

Common sulfur reagents include thiols, sulfinic acids, and their salts, while the nitrogen source is typically a primary or secondary amine. researchgate.net The role of the oxidant is to generate a reactive sulfur species that subsequently couples with the amine. researchgate.net A variety of oxidative systems have been developed for this purpose. For instance, the Wei–Wang group developed a method using iodine pentoxide (I₂O₅) to mediate the oxidative coupling of aryl thiols and various amines, including aliphatic ones, to furnish sulfonamides in good yields. rsc.org Another innovative approach involves electrochemical oxidative coupling, which uses electricity to drive the transformation between thiols and amines, forming hydrogen as the only byproduct. acs.org This method is exceptionally rapid and avoids the need for chemical oxidants. acs.org

A proposed mechanism for a metal-free oxidative coupling could involve the initial oxidation of a thiol to a disulfide, which is then further oxidized to an arylsulfonothioate. This intermediate can react with iodine to produce a sulfonyl iodide, which undergoes nucleophilic attack by an amine to yield the final sulfonamide product. rsc.org

Table 1: Comparison of Oxidative Systems for S-N Bond Formation

| Oxidative System | S-Reagent | N-Reagent | Key Features | Reference |

|---|---|---|---|---|

| I₂O₅ / Acetonitrile | Aryl Thiols | Aromatic, Benzylic, Aliphatic Amines | Direct construction from readily available thiols. | rsc.org |

| Electrochemical (Catalyst-free) | Thiols | Amines | Environmentally benign, rapid (5 min), no sacrificial reagents. | acs.org |

| H₂O₂ / SOCl₂ | Thiols | Amines | In situ generation of sulfonyl chloride; rapid reaction times. | organic-chemistry.org |

| N-Chlorosuccinimide (NCS) | Thiols | Amines | One-pot synthesis from thiols. | organic-chemistry.org |

Convergent and Divergent Synthetic Pathways to the Oxetane-Sulfonamide Scaffold

The assembly of the complete oxetane-sulfonamide structure can be approached through either convergent or divergent strategies, each offering distinct advantages.

A convergent synthesis would involve the separate preparation of the key building blocks—an activated oxetane-3-sulfur species and the N-(3-hydroxybutyl)amine side chain—which are then combined in a final step. For example, oxetane-3-sulfonyl chloride or the more recently developed oxetane-3-sulfonyl fluoride (B91410) (OSF) could be synthesized independently. nih.govchemrxiv.org This activated oxetane intermediate would then be reacted with the pre-formed N-(3-hydroxybutyl)amine to yield the target molecule. This approach allows for the optimization of each synthetic sequence separately and is often efficient for producing a single target compound.

In contrast, a divergent synthesis begins with a common, functionalized core structure that is subsequently elaborated into a variety of final products. nih.gov In this context, a key intermediate such as a protected 3-hydroxyoxetane could be converted into an oxetane sulfonyl fluoride (OSF). nih.govchemrxiv.org This OSF reagent is a versatile building block. It can react with a wide array of nucleophiles, including various amines, to generate a library of oxetane sulfonamides. nih.gov This strategy is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies, as it allows for the rapid generation of analogues from a single advanced intermediate. For example, reacting an OSF with different amino alcohols would efficiently produce a series of molecules related to this compound.

Installation and Functionalization of the N-(3-hydroxybutyl) Moiety

Once the oxetane-sulfonamide scaffold is available, the next critical phase is the introduction and potential modification of the N-(3-hydroxybutyl) side chain.

N-Alkylation Strategies on Sulfonamides

The direct N-alkylation of a parent oxetane-3-sulfonamide with a suitable 3-hydroxybutyl precursor is a primary strategy for installing the side chain. While traditional alkylation with alkyl halides is possible, modern catalytic methods offer greener and more efficient alternatives. The "borrowing hydrogen" or "hydrogen autotransfer" methodology has become prominent for the N-alkylation of amines and sulfonamides using alcohols as the alkylating agents. acs.orgacs.orgrsc.org

This process typically involves a metal catalyst, such as ruthenium or manganese complexes, which temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. acs.orgacs.org The aldehyde then condenses with the sulfonamide to form an N-sulfonyl imine intermediate. Finally, the catalyst returns the borrowed hydrogen to reduce the imine, yielding the N-alkylated sulfonamide and regenerating the catalyst. Water is the sole byproduct, making this an atom-economical process. acs.org A variety of well-defined ruthenium and manganese pincer complexes have been shown to be effective for this transformation, tolerating a wide range of functional groups. acs.orgacs.org

Table 2: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

| Catalyst System | Alcohol Substrate | Key Features | Reference |

|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / DPEphos | Primary & Secondary Alcohols | Broad substrate scope; N-heterocyclization possible. | acs.org |

| Mn(I) PNP Pincer Complex | Benzylic & Primary Aliphatic Alcohols | Efficient mono-N-alkylation; excellent yields. | acs.org |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Water-soluble catalyst; reaction performed in water. | rsc.org |

| Manganese Dioxide (MnO₂) | Alcohols | Solvent-free conditions under air; practical and efficient. | organic-chemistry.org |

Introduction of the Hydroxybutyl Side Chain

The specific introduction of the 3-hydroxybutyl group onto the oxetane-3-sulfonamide nitrogen can be achieved via several pathways.

Direct Alkylation using Borrowing Hydrogen: Employing the borrowing hydrogen methodology described above, oxetane-3-sulfonamide could be directly reacted with 1,3-butanediol (B41344). This would utilize one of the hydroxyl groups for the N-alkylation reaction, leaving the other intact on the final product. Careful control of stoichiometry and reaction conditions would be necessary to favor mono-alkylation.

Reductive Amination: An alternative route involves the reductive amination of 3-hydroxybutanal with oxetane-3-sulfonamide. This classic transformation forms an imine intermediate that is subsequently reduced by an external reducing agent like sodium borohydride (B1222165) to form the desired C-N bond.

Alkylation with a Halide: A more traditional, two-step approach involves converting 1,3-butanediol into a more reactive electrophile, such as 4-bromo-2-butanol (after protecting the secondary alcohol). This alkyl halide can then be used to alkylate the sulfonamide under basic conditions.

Orthogonal Protection/Deprotection Strategies for the Hydroxyl Group

In a multi-step synthesis, it is often necessary to protect the hydroxyl group of the butanol side chain to prevent it from interfering with other reactions, such as the S-N coupling or N-alkylation steps. The choice of protecting group is critical and must be "orthogonal" to other protecting groups and stable to the various reaction conditions employed. bham.ac.uknumberanalytics.com Orthogonal protection allows for the selective removal of one protecting group in the presence of others. iris-biotech.dewikipedia.org

For the hydroxyl group, silyl (B83357) ethers are a common choice due to their stability and ease of removal with fluoride sources (e.g., TBAF). libretexts.org A tert-butyldimethylsilyl (TBDMS) group, for example, is stable to many non-acidic and non-fluoride conditions used in synthesis but is readily cleaved by treatment with tetra-n-butylammonium fluoride (TBAF) or acid. libretexts.org Another option is a benzyl (B1604629) (Bn) ether, which is robust under many acidic and basic conditions but can be removed selectively by hydrogenolysis. wikipedia.orglibretexts.org

Table 3: Common Orthogonal Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, HF, or mild acid | libretexts.org |

| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | wikipedia.orglibretexts.org |

| Tetrahydropyranyl ether | THP | Dihydropyran, Acid catalyst | Aqueous Acid | libretexts.org |

| Acetyl ester | Ac | Acetic Anhydride, Pyridine | Mild base (e.g., K₂CO₃, MeOH) or acid | libretexts.org |

Specialized Reagents and Reaction Pathways in this compound Synthesis

The synthesis of this compound relies on specialized reagents to construct the strained oxetane ring and to efficiently form the sulfonamide linkage. The formation of the 4-membered oxetane ring is a kinetically challenging process due to ring strain. acs.org A common and effective method is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-diol derivative where one hydroxyl group has been converted into a good leaving group, such as a mesylate or tosylate. acs.orgillinois.edu For instance, a protected glycerol derivative can be used as a starting material to form a 3-hydroxyoxetane precursor. google.com

More modern approaches to the oxetane core include the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.orgorganic-chemistry.org Furthermore, the development of oxetane sulfonyl fluorides (OSFs) as shelf-stable, crystalline solids has provided a powerful and versatile entry point to oxetane-containing sulfonamides. nih.govchemrxiv.org These reagents can be prepared and then coupled with a wide range of amines in a divergent fashion, streamlining access to complex molecules. nih.gov The synthesis of the OSF itself can start from a precursor like 3-hydroxyoxetane, which is converted to the corresponding sulfonyl fluoride. This highlights the importance of having efficient routes to the fundamental oxetane building blocks. acs.orgchemrxiv.org

Utilization of Oxetane Sulfonyl Fluorides (OSFs) as Precursors

Oxetane sulfonyl fluorides (OSFs) have emerged as powerful and versatile precursors in the synthesis of diverse oxetane-containing molecules. nih.govnih.gov Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit significantly greater stability, allowing them to remain intact through various reaction conditions. nih.govacs.org This stability, combined with methods for selective activation, makes the sulfonyl fluoride group an ideal functional handle for applications in drug discovery, earning it the "click reagent" designation. nih.govacs.org

The synthesis of OSFs can be achieved through divergent routes, often starting from readily available oxetanols. researchgate.net A typical sequence involves the conversion of an oxetanol to a sulfide, followed by oxidation to a sulfone, base-mediated elimination to a sulfinate, and a final fluorination step to yield the target OSF. researchgate.net This accessibility allows for the preparation of a range of OSF reagents customized for specific synthetic applications. nih.gov These bench-stable reagents serve as the gateway to two distinct and highly useful reaction pathways: defluorosulfonylation (deFS) and Sulfur-Fluoride Exchange (SuFEx). nih.govchemrxiv.org

DeFluorosulfonylation (deFS) Reactions in Oxetane Functionalization

An unexpected and highly innovative reaction pathway for oxetane sulfonyl fluorides is the defluorosulfonylation (deFS) reaction. nih.gov Initially, it was anticipated that OSFs would react with amine nucleophiles via a standard Sulfur-Fluoride Exchange (SuFEx) to produce sulfonamides. springernature.com Instead, researchers discovered that under mild thermal activation (e.g., 60 °C), 3-aryl-oxetane sulfonyl fluorides undergo a reaction where they lose sulfur dioxide (SO₂) and a fluoride ion. acs.orgspringernature.com This process generates a planar oxetane carbocation intermediate. researchgate.net

This reactive carbocation is then trapped by a nucleophile, such as an amine, to form a new carbon-nucleophile bond, resulting in 3-amino-oxetane derivatives. acs.orgspringernature.com The deFS reaction proceeds through an Sₙ1-type mechanism, and its success is attributed to the unique ability of the oxetane structure to provide an optimal balance of carbocation stability and reactivity. researchgate.net This pathway offers a powerful method for creating oxetane analogues of common pharmacophores like benzamides and allows for the late-stage functionalization of complex amines with high functional group tolerance. researchgate.netspringernature.com

Sulfur-Fluoride Exchange (SuFEx) Chemistry for Oxetane-Sulfur(VI) Derivatives

While the deFS pathway provides access to 3-amino-oxetanes, the formation of this compound relies on the more traditional Sulfur-Fluoride Exchange (SuFEx) reaction. SuFEx chemistry involves the direct nucleophilic attack on the sulfur(VI) center, displacing the fluoride and forming a new sulfur-nucleophile bond. nih.govasu.edu This reaction is a cornerstone of "click chemistry" due to its reliability and high efficiency in forging robust connections. asu.edunih.gov

The S(VI)-F bond in sulfonyl fluorides is kinetically stable and generally unreactive towards many nucleophiles, including water. nih.govchem-station.com However, its reactivity can be "unleashed" under specific conditions. nih.gov For OSFs, the choice between the deFS and SuFEx pathways can be controlled by the nature of the nucleophile and the reaction conditions. While neutral amine nucleophiles under thermal conditions favor the deFS reaction, the SuFEx pathway is accessible when using anionic nucleophiles. nih.govnih.gov To synthesize this compound, the amine (3-aminobutan-1-ol) would typically be deprotonated with a base to form the more nucleophilic amide anion, which then attacks the sulfur center of the oxetane sulfonyl fluoride, leading to the desired sulfonamide product. nih.gov This control over reactivity allows for the selective synthesis of novel strained-ring S(VI) motifs. acs.org

Table 1: Comparison of deFS and SuFEx Pathways for Oxetane Sulfonyl Fluorides (OSFs)

| Feature | DeFluorosulfonylation (deFS) | Sulfur-Fluoride Exchange (SuFEx) |

|---|---|---|

| Reaction Type | Carbocation-mediated C-N bond formation researchgate.netspringernature.com | Nucleophilic substitution at sulfur (S-N bond formation) nih.govchem-station.com |

| Key Intermediate | Planar oxetane carbocation researchgate.net | Pentacoordinate sulfurane-like transition state |

| OSF Role | Carbocation precursor nih.govacs.org | S(VI) electrophile asu.edu |

| Typical Nucleophile | Neutral amines acs.orgspringernature.com | Anionic nucleophiles (e.g., deprotonated amines, phenolates) nih.govnih.gov |

| Typical Conditions | Mild thermal activation (e.g., 60 °C) nih.govnih.gov | Base-mediated (e.g., NaH, Cs₂CO₃) nih.gov |

| Product Class | 3-Amino-oxetanes springernature.com | Oxetane-sulfonamides, sulfonate esters nih.govnih.gov |

| Example Product | 3-Aryl-3-morpholino-oxetane | This compound |

Control of Stereochemistry in the Synthesis of this compound and its Analogues

Achieving stereochemical control is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules where a specific stereoisomer is often responsible for the desired therapeutic effect. mcgill.ca The synthesis of this compound presents two primary opportunities for stereocontrol: the stereocenter in the 3-hydroxybutyl side chain and the potential for chirality at the C3 position of the oxetane ring if it bears different substituents.

The chirality of the side chain can be readily introduced by using an enantiomerically pure starting material, such as (R)- or (S)-3-aminobutan-1-ol, in the SuFEx coupling step. Since the SuFEx reaction forms a bond at the sulfur atom and does not involve the chiral center of the amine, the stereochemical integrity of the side chain is expected to be preserved.

Controlling the stereochemistry of the oxetane ring itself is more complex and represents a significant area of research. Methods for the asymmetric synthesis of substituted oxetanes often rely on several key strategies:

Chiral Catalysts: Enantioselective reduction of β-halo ketones using chiral reducing agents, followed by base-promoted Williamson ether cyclization, can produce enantioenriched 2-aryl-substituted oxetanes. acs.org

Chiral Auxiliaries: Natural products like sugars can be used as chiral auxiliaries to direct the stereochemical outcome of the ring-forming step. acs.org

Asymmetric Hydrogenation: The use of chiral ruthenium complexes for the asymmetric transfer hydrogenation of specific ketone precursors can establish the desired stereocenter before the formation of the oxetane ring. nih.gov

For analogues of this compound, where the oxetane ring is chiral, these asymmetric strategies would be essential. The development of methods to prepare enantioenriched chiral sulfinyl compounds and sulfonamides is an active field, providing a toolbox of catalysts and auxiliaries that can be adapted for specific targets. mcgill.caacs.org

Chemical Reactivity and Mechanistic Studies of N 3 Hydroxybutyl Oxetane 3 Sulfonamide

Reactivity Governed by the Oxetane (B1205548) Ring Strain

The chemistry of N-(3-hydroxybutyl)oxetane-3-sulfonamide is fundamentally dictated by the oxetane ring. Four-membered rings like oxetane possess significant ring strain, estimated to be around 25.5 kcal/mol (107 kJ/mol), which is only slightly less than that of a three-membered oxirane ring (27.3 kcal/mol) and substantially more than a five-membered tetrahydrofuran (B95107) ring (5.6 kcal/mol). beilstein-journals.orgethz.chutexas.edu This high strain energy is a primary thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves the angular and torsional strain of the sp³-hybridized atoms. acs.orgnih.gov The strained C–O–C bond angle also exposes the oxygen's lone pairs, making the oxetane oxygen a strong Lewis base and hydrogen-bond acceptor, often more so than other cyclic ethers or even some carbonyl groups. beilstein-journals.orgutexas.edu

Ring-Opening Reactions of the Oxetane Moiety

The most characteristic reaction of the oxetane ring in this compound is its cleavage under various conditions to yield 1,3-difunctionalized propane (B168953) derivatives. These reactions are broadly categorized based on the nature of the attacking species.

In the absence of an acid catalyst, the oxetane ring can be opened by strong nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen (C2 or C4). magtech.com.cnresearchgate.net Due to steric considerations, this attack preferentially occurs at the less substituted carbon atom. magtech.com.cn For this compound, which is substituted at the 3-position, both C2 and C4 are sterically accessible.

A critical feature of this specific molecule is the presence of a primary hydroxyl group in the N-butyl substituent. Under basic conditions, this hydroxyl group can be deprotonated to form an alkoxide, which can then act as an intramolecular nucleophile. This could potentially lead to an intramolecular ring-opening, forming a larger heterocyclic structure, although this process might require forcing conditions.

More commonly, external nucleophiles are used. A variety of strong nucleophiles have been shown to open oxetane rings, as summarized in the table below.

Table 1: Representative Nucleophiles for Oxetane Ring Opening

| Nucleophile Class | Specific Examples | Expected Product Type |

|---|---|---|

| C-Nucleophiles | Organolithium reagents (e.g., n-BuLi), Grignard reagents | Primary or secondary alcohols |

| N-Nucleophiles | Amines, Azides | 3-Amino-1-propanols |

| S-Nucleophiles | Thiols (in the presence of base), Lithium mercaptides | 3-Thio-1-propanols |

| Hydrides | Lithium aluminum hydride (LiAlH₄) (at high temperatures) | 1,3-Propanediols |

This table presents general reactivity patterns for oxetanes.

Oxetane rings are notably susceptible to cleavage under acidic conditions, using either Brønsted or Lewis acids. ethz.chchemrxiv.org The acid activates the ring by protonating the oxetane oxygen, creating a more electrophilic system and a better leaving group. This activation allows even weak nucleophiles to open the ring. magtech.com.cn

Crucially, the N-(3-hydroxybutyl) substituent provides a potent internal nucleophile (the hydroxyl group). In the presence of acid, the oxetane oxygen is protonated, and the tethered hydroxyl group can readily attack one of the activated ring carbons (C2 or C4) in an intramolecular fashion. nih.gov This process is often highly efficient and would result in the formation of a substituted tetrahydrofuran or pyran derivative, depending on the regioselectivity of the cyclization. Studies on similar systems have shown that 3,3-disubstituted oxetanes with an internal alcohol or amine functionality are particularly prone to ring-opening under acidic conditions. nih.gov

Table 2: Common Acid Catalysts for Oxetane Ring Opening

| Catalyst Type | Specific Examples |

|---|---|

| Brønsted Acids | Sulfuric acid (H₂SO₄), Perchloric acid (HClO₄), Hydrochloric acid (HCl) |

| Lewis Acids | Boron trifluoride (BF₃), Trimethylsilyl triflate (TMSOTf), Ytterbium triflate (Yb(OTf)₃) |

This table illustrates general catalysts used for oxetane chemistry.

Generation and Trapping of Oxetane Carbocation Intermediates

Under strongly acidic conditions, the ring-opening mechanism can involve a discrete carbocationic intermediate. Following protonation of the oxetane oxygen, cleavage of a C-O bond can generate a primary carbocation at C2 or C4, stabilized by the adjacent positively charged oxygen (an oxonium ion). While primary carbocations are generally unstable, the proximity of the heteroatom provides some stabilization. This transient intermediate is then rapidly trapped by any nucleophile present in the reaction medium. acs.org

For this compound, the most likely nucleophile to trap this intermediate would be the internal hydroxyl group, leading to a rapid intramolecular cyclization. Alternatively, if a strong external nucleophile is present in high concentration, it could compete to trap the carbocation, leading to the intermolecular ring-opened product.

Influence of Substituents on Oxetane Ring Stability and Reactivity

The stability and reactivity of the oxetane ring in this compound are significantly modulated by its substituents.

3-Sulfonamide Group : The sulfonamide moiety at the C3 position is strongly electron-withdrawing. This has a notable inductive effect, reducing the basicity of the oxetane oxygen. nih.govacs.org A less basic oxygen is less readily protonated, which may increase the stability of the ring toward dilute or weak acids compared to an unsubstituted oxetane.

N-(3-hydroxybutyl) Group : This substituent has the most profound impact on the molecule's reactivity, particularly under acidic conditions. As discussed, the terminal hydroxyl group acts as a potent intramolecular nucleophile that can facilitate ring-opening. nih.gov The length and flexibility of the four-atom chain (N-C-C-C-OH) allow it to readily adopt a conformation suitable for intramolecular attack on the oxetane ring.

Substitution Pattern : General studies on oxetane stability show that 3,3-disubstituted oxetanes are the most stable, primarily due to steric hindrance that blocks the trajectory of an incoming nucleophile. chemrxiv.orgnih.gov As a 3-monosubstituted oxetane, this compound is inherently less sterically protected and thus more susceptible to nucleophilic attack than a 3,3-disubstituted analogue.

Functional Group Tolerance of the Oxetane Moiety

An understanding of the oxetane ring's stability in the presence of various reagents is key to its synthetic manipulation. Generally, the oxetane core is robust under a range of conditions that might affect other functional groups.

Basic Conditions : The oxetane ring is highly stable under basic conditions, and ring-opening by hydroxide (B78521) is extremely slow. ethz.chutexas.educhemrxiv.org This allows for reactions such as base-mediated hydrolysis of esters or deprotonation of the sulfonamide nitrogen without cleaving the oxetane.

Oxidation/Reduction : The ring is tolerant to many common oxidizing and reducing agents. For example, catalytic hydrogenation to reduce a double bond elsewhere in a molecule would leave the oxetane ring intact. chemrxiv.org However, powerful hydride reagents like lithium aluminum hydride can reduce the oxetane ring, but this typically requires high temperatures and long reaction times. utexas.edu

Organometallic Reagents : Reactions involving organolithium or Grignard reagents are possible but often require low temperatures to prevent ring-opening. utexas.edu

The presence of the sulfonamide and hydroxyl groups in this compound means that these sites may react preferentially. For instance, the acidic N-H of the sulfonamide or the O-H of the alcohol would be deprotonated by strong bases or organometallic reagents before any attack on the oxetane ring would occur.

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (–SO₂NH–) is a cornerstone in medicinal chemistry and its reactivity is well-documented. It is characterized by an electron-deficient sulfur center and an acidic N-H proton, both of which are primary sites for chemical transformations.

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base through resonance. The presence of the oxetane ring, itself an electron-withdrawing group, is expected to further increase the acidity of the N-H proton. nih.gov Studies on related systems have shown that an oxetane ring can significantly lower the pKa of nearby functional groups. nih.gov

Deprotonation of the sulfonamide is readily achieved using a variety of bases. In synthetic applications, strong bases like lithium hexamethyldisilazide (LiHMDS) are often employed to generate the corresponding anion in situ. thieme-connect.comresearchgate.net This deprotonation is a critical step in many reactions involving sulfonamides, as the resulting anion is a potent nucleophile. rsc.org For N-monosubstituted sulfonamides, such as the title compound, the deprotonated species can be readily formed. thieme-connect.com

Table 1: Factors Influencing Sulfonamide N-H Acidity

| Feature | Influence on Acidity | Rationale |

|---|---|---|

| **Sulfonyl Group (SO₂) ** | Increases | Strong inductive and resonance electron withdrawal stabilizes the conjugate base. |

| Oxetane Ring | Increases | Inductive electron-withdrawing effect further delocalizes negative charge on the nitrogen upon deprotonation. nih.gov |

| Alkyl Substituent (3-hydroxybutyl) | Decreases (relative to H) | Weakly electron-donating, slightly destabilizing the conjugate base compared to an unsubstituted sulfonamide. |

The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the foundation of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click reactions that involve the formation of bonds at a sulfonyl center. While the N-H bond is typically cleaved in reactions with the sulfonamide itself, related compounds like oxetane sulfonyl fluorides demonstrate the susceptibility of the sulfur atom to nucleophilic attack. researchgate.net

In reactions analogous to SuFEx, nucleophiles can attack the sulfonyl sulfur. For instance, studies on the reaction of amines with sulfonyl fluorides show that deprotonated amine nucleophiles preferentially attack the sulfonyl group. thieme-connect.comresearchgate.net While the sulfonamide in this compound has a nitrogen substituent rather than a fluorine, the electrophilic nature of the sulfur center remains a key feature of its reactivity profile. Nucleophilic attack at sulfur is a fundamental process in the chemistry of sulfur(IV) compounds like sulfoxides and sulfinate salts, and this principle extends to the sulfur(VI) center in sulfonamides. acs.orglibretexts.org In some cases, reactions at the sulfonyl center can lead to cleavage of the S-N bond, especially under reducing conditions or with specific reagents. youtube.com

The this compound molecule possesses multiple sites for hydrogen bonding, which significantly influences its physical properties and intermolecular interactions. The sulfonamide N-H group is a potent hydrogen bond donor. researchgate.netnih.gov The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. researchgate.netnih.gov

Furthermore, the molecule contains two additional key sites for hydrogen bonding:

The oxygen atom of the oxetane ring is an excellent hydrogen bond acceptor due to the ring strain exposing its lone pairs of electrons. acs.org

The hydroxyl (-OH) group on the 3-hydroxybutyl side chain can act as both a hydrogen bond donor (via the H) and an acceptor (via the O). nih.gov

This combination of donors and acceptors allows for the formation of complex intra- and intermolecular hydrogen bonding networks. Intramolecularly, a hydrogen bond could form between the side chain -OH and a sulfonyl oxygen or the oxetane oxygen. Intermolecularly, these interactions can lead to the formation of dimers or larger supramolecular assemblies, which is a common feature in the crystal structures of sulfonamides. nih.govsavemyexams.com

Table 2: Hydrogen Bonding Capabilities

| Functional Group | Role |

|---|---|

| Sulfonamide N-H | Donor researchgate.netnih.gov |

| Sulfonyl O | Acceptor researchgate.netnih.gov |

| Oxetane O | Acceptor acs.org |

| Hydroxyl O-H | Donor & Acceptor nih.gov |

Chemical Transformations of the 3-Hydroxybutyl Side Chain

The 3-hydroxybutyl side chain provides a secondary alcohol functionality, which is a versatile handle for further chemical modification.

The secondary alcohol is a key reactive site within the molecule. Its principal reactions include oxidation and substitution/esterification.

Oxidation: Secondary alcohols are readily oxidized to form ketones. libretexts.org A variety of oxidizing agents can accomplish this transformation, with the choice of reagent depending on the desired reaction conditions and the tolerance of other functional groups in the molecule. libretexts.org Common reagents include chromic acid (H₂CrO₄, often generated in situ from CrO₃ and sulfuric acid, known as the Jones reagent) and potassium permanganate (B83412) (KMnO₄). libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are also effective and are often preferred to avoid over-oxidation or side reactions with sensitive substrates. libretexts.orgkhanacademy.orgyoutube.com The oxidation of this compound would yield N-(3-oxobutyl)oxetane-3-sulfonamide.

Table 3: Common Oxidation Reactions of Secondary Alcohols

| Reagent | Product | Typical Conditions |

|---|---|---|

| Chromic Acid (H₂CrO₄) | Ketone | Aqueous sulfuric acid libretexts.org |

| Potassium Permanganate (KMnO₄) | Ketone | Basic, then acidic workup |

| Pyridinium Chlorochromate (PCC) | Ketone | Anhydrous CH₂Cl₂ libretexts.org |

| Dess-Martin Periodinane (DMP) | Ketone | Anhydrous CH₂Cl₂ libretexts.org |

Esterification and Substitution: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form the corresponding ester. nih.gov This reaction is typically catalyzed by an acid, though under strongly acidic conditions, the oxetane ring may be susceptible to opening. youtube.comchemrxiv.org Alternatively, base-catalyzed or coupling agent-mediated esterification provides a milder route. youtube.com

Substitution of the hydroxyl group first requires its conversion into a better leaving group, as hydroxide (OH⁻) is a poor one. msu.eduopenstax.org This can be achieved by reaction with reagents like thionyl chloride (SOCl₂) to form an alkyl chloride or by converting it into a sulfonate ester (e.g., tosylate), which is an excellent leaving group for subsequent Sₙ2 reactions with various nucleophiles. openstax.org

The 3-hydroxybutyl group can influence the reactivity of the rest of the molecule primarily through steric and electronic effects, as well as through intramolecular interactions. The hydroxyl group can participate in intramolecular hydrogen bonding with either the sulfonyl oxygens or the oxetane oxygen. Such an interaction could lock the molecule into a specific conformation, which might affect the accessibility and reactivity of the sulfonamide N-H or the oxetane ring. For example, hydrogen bonding to a sulfonyl oxygen could slightly decrease the electron-withdrawing effect of that group on the sulfonamide proton, thereby subtly altering its acidity.

Metabolically, secondary alcohols are known sites of oxidation in drug molecules. nih.gov Therefore, in a biological context, the 3-hydroxybutyl group would likely be a primary site of metabolic transformation to the corresponding ketone.

Interplay of Functional Groups and Cascade Reactions within this compound

The chemical behavior of this compound is dictated by the unique combination of three distinct functional groups within a single molecular framework: a strained four-membered oxetane ring, a secondary hydroxyl group, and an N-alkylated sulfonamide. The inherent ring strain of the oxetane makes it an electrophilic moiety susceptible to nucleophilic attack, while the hydroxyl and sulfonamide groups can act as internal nucleophiles. magtech.com.cnresearchgate.net This arrangement creates a fertile ground for intramolecular reactions and complex cascade sequences, likely leading to the formation of novel heterocyclic systems.

The reactivity can be broadly understood by considering the potential interactions under different catalytic conditions, as summarized in the table below.

| Functional Group | Reactivity under Acidic Conditions | Reactivity under Basic Conditions | Potential Role in Cascades |

|---|---|---|---|

| Oxetane Ring | Highly susceptible to protonation/Lewis acid activation, followed by regioselective ring-opening by internal or external nucleophiles. nih.govutexas.edu | Generally stable, but can be opened by strong nucleophiles (e.g., an internal alkoxide) via an SN2 mechanism. youtube.com | Acts as the primary electrophilic trigger for intramolecular cyclization cascades. |

| Secondary Alcohol | Can act as a weak internal nucleophile. msu.edu | Can be deprotonated by a strong base to form a potent nucleophilic alkoxide. savemyexams.com Subject to oxidation to a ketone. libretexts.org | Functions as a key internal nucleophile, likely initiating ring-opening of the oxetane. |

| N-Alkyl Sulfonamide | Largely stable; the nitrogen is non-basic and non-nucleophilic. | The N-H proton is weakly acidic and can be removed by a strong base to form a nucleophilic sulfonamidate anion. youtube.com | Can act as a secondary nucleophile in a cascade or as the primary nucleophile if the alcohol is protected or conditions favor N-deprotonation. |

The most compelling theoretical reaction pathways for this compound are intramolecular cascade reactions initiated by the ring-opening of the strained oxetane. The proximity of the nucleophilic hydroxyl group to the electrophilic oxetane ring sets the stage for cyclization events.

Acid-Catalyzed Intramolecular Cascade: Under acidic conditions (either Brønsted or Lewis acid), the oxetane oxygen is expected to be activated through protonation or coordination, significantly increasing the electrophilicity of the ring carbons. nih.govnih.gov This activation facilitates attack by a weak internal nucleophile. The secondary alcohol of the 3-hydroxybutyl side chain is perfectly positioned to act as this nucleophile. An intramolecular SN2-type attack on one of the oxetane's methylene (B1212753) carbons would lead to a concerted ring-opening and cyclization cascade. This process is thermodynamically driven by the release of the oxetane's ring strain (approximately 106 kJ/mol). researchgate.net The most probable outcome is the formation of a six-membered morpholine (B109124) derivative or a seven-membered 1,4-oxazepane (B1358080) derivative, depending on the regioselectivity of the attack. Such intramolecular ring-opening reactions of oxetanes are well-documented for creating larger, more complex heterocyclic structures. acs.orgnih.gov

Base-Mediated Intramolecular Cascade: In the presence of a strong, non-nucleophilic base, the most acidic proton in the molecule would be removed. While the sulfonamide proton is acidic, the secondary alcohol proton can also be abstracted to form a sodium or potassium alkoxide. savemyexams.com This alkoxide is a much more potent nucleophile than the neutral alcohol. It could readily attack one of the oxetane carbons in an intramolecular SN2 reaction, again triggering a ring-opening cyclization cascade. Alternatively, a sufficiently strong base could deprotonate the sulfonamide nitrogen, creating a sulfonamidate anion that could also initiate a similar cyclization, potentially leading to a different heterocyclic skeleton.

These hypothetical pathways highlight the rich chemical potential of this compound as a precursor for complex heterocyclic systems through functional group interplay and cascade reactions.

| Reaction Type | Proposed Conditions | Key Mechanistic Steps | Predicted Heterocyclic Product Core |

|---|---|---|---|

| Acid-Catalyzed Cascade | Catalytic H+ (e.g., H2SO4) or Lewis Acid (e.g., In(OTf)3, Sc(OTf)3) nih.govnih.gov | 1. Activation of oxetane oxygen. 2. Intramolecular nucleophilic attack by the side-chain hydroxyl group. 3. Ring-opening of the oxetane and concomitant formation of a new ring. | Substituted Morpholine or 1,4-Oxazepane |

| Base-Mediated Cascade | Strong base (e.g., NaH, KOtBu) in an aprotic solvent (e.g., THF) acs.org | 1. Deprotonation of the secondary alcohol to form an alkoxide. 2. Intramolecular SN2 attack by the alkoxide on an oxetane carbon. 3. Ring-opening of the oxetane to form a new heterocyclic ring. | Substituted Morpholine or 1,4-Oxazepane |

Theoretical and Computational Investigations of N 3 Hydroxybutyl Oxetane 3 Sulfonamide

Quantum Chemical Assessment of Ring Strain Energy in Oxetane (B1205548) and its Derivatives

The oxetane ring, a four-membered heterocycle containing an oxygen atom, is a key structural motif in N-(3-hydroxybutyl)oxetane-3-sulfonamide. Its chemistry is significantly influenced by ring strain energy (RSE), a measure of the inherent instability of a cyclic compound compared to its acyclic counterpart. osti.gov Computational chemistry provides powerful tools for quantifying RSE. High-level theoretical methods, such as the G3(MP2) composite correlated molecular orbital theory and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are employed to calculate the RSE through isodesmic and homodesmotic reactions. osti.govnih.gov These computational models involve balanced chemical equations where the number and types of bonds are conserved on both sides, thus isolating the effect of ring strain. nih.gov

| Heterocycle | Ring Size | Heteroatom(s) | Typical Calculated RSE (kcal/mol) | Computational Method Reference |

|---|---|---|---|---|

| Aziridine | 3 | N | ~27-28 | G3(MP2) osti.gov |

| Oxirane | 3 | O | ~27-28 | G3(MP2) osti.gov |

| Azetidine | 4 | N | ~25-26 | G3(MP2) osti.gov |

| Oxetane | 4 | O | ~25-26 | G3(MP2) osti.gov |

| Pyrrolidine | 5 | N | ~6 | G3(MP2) osti.gov |

| Tetrahydrofuran (B95107) | 5 | O | ~5-6 | G3(MP2) rsc.org |

Computational Elucidation of Reaction Mechanisms

Computational methods are instrumental in mapping the potential energy surfaces of reactions involving oxetanes. The ring-opening of oxetane can proceed through various pathways, including nucleophilic, electrophilic, and acid-catalyzed mechanisms. magtech.com.cn Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2), are widely used to investigate these transformations. rsc.orgrsc.org

In acid-catalyzed ring-opening, a key process in the functionalization and polymerization of oxetanes, the oxygen atom is first protonated. This protonation activates the ring towards nucleophilic attack. Computational studies have shown that the subsequent ring-opening can occur via Sₙ1 or Sₙ2 mechanisms. The regioselectivity of the nucleophilic attack is dictated by a combination of steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn However, in the presence of acid, weaker nucleophiles can attack the more substituted carbon, proceeding through a more carbocation-like transition state. magtech.com.cn DFT calculations help to fully optimize the geometries of reactants, transition states, intermediates, and products, while vibrational analysis confirms the nature of these stationary points on the potential energy surface. rsc.orgrsc.org

The synthesis of sulfonamides, including this compound, classically involves the reaction of a sulfonyl chloride with a primary or secondary amine. acs.org This is a nucleophilic substitution reaction at the sulfur center. Quantum chemical calculations can elucidate the mechanism by modeling the reactants, the tetrahedral intermediate, and the transition states.

Computational studies, often using DFT, can analyze the reaction pathway, activation barriers, and the influence of different solvents and catalysts. uns.ac.rsnih.gov For instance, the reaction can be modeled to understand the charge distribution and bond-breaking/bond-forming processes in the transition state. Recent advancements have explored alternative synthetic routes, such as copper-catalyzed or electrochemical methods, where computational analysis helps to rationalize the observed reactivity and scope. acs.org Furthermore, computational studies have been used to investigate the derivatization of primary sulfonamides, for example, by analyzing the kinetic isotope effects in iridium-catalyzed C-H activation and deuteration, which helps to determine the rate-determining step of the reaction. acs.org

In acid-catalyzed ring-opening reactions, oxetane carbocations are crucial, albeit often short-lived, reactive intermediates. rsc.orgescholarship.org The protonation of the oxetane oxygen leads to the formation of an oxonium ion, which can then open to form a β-carbocation. The stability and reactivity of this carbocation dictate the outcome of the reaction.

High-level quantum chemical calculations, including multi-reference configuration interaction (MRD-CI) and DFT, are essential for characterizing these transient species. escholarship.orgdtic.mil These methods can predict the geometry, charge distribution, and stability of the oxetane carbocation. Computational studies on the cationic ring-opening polymerization of oxetane show that the reaction proceeds by the oxygen atom of a neutral oxetane molecule attacking a carbon atom of the oxetane cation (oxonium ion). rsc.orgrsc.org The activation energy for this initial step is calculated to be very low, facilitating polymerization. rsc.org

Molecular Dynamics and Conformational Analysis

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations and other conformational search algorithms are powerful tools for exploring the accessible conformations and their relative energies. acs.org

The oxetane ring itself is not planar but exists in a puckered conformation to relieve some of its torsional strain. acs.org The degree of puckering can be influenced by substituents. For the title compound, key conformational variables include the puckering of the oxetane ring, the rotation around the C-S and S-N bonds of the sulfonamide linker, and the conformational flexibility of the N-3-hydroxybutyl side chain. MD simulations can model the dynamic behavior of the molecule in different environments (e.g., in vacuum or in a solvent), revealing the most stable conformers and the energy barriers for interconversion between them. nih.gov This analysis is crucial for understanding how the molecule's three-dimensional shape influences its interactions with other molecules.

| Dihedral Angle | Description | Significance |

|---|---|---|

| O1-C2-C3-C4 | Defines the puckering of the oxetane ring. | Determines the ring's 3D shape and substituent orientation. |

| C2-C3-S-N | Rotation around the C-S bond. | Orients the sulfonamide group relative to the oxetane ring. |

| C3-S-N-C1' | Rotation around the S-N bond. | Influences the overall shape and potential for intramolecular interactions. |

| S-N-C1'-C2' | Rotation around the N-C bond of the butyl chain. | Determines the position of the hydroxybutyl side chain. |

| C1'-C2'-C3'-O(H) | Rotation around the C-C bond adjacent to the hydroxyl group. | Affects the potential for hydrogen bonding. |

Electronic Structure and Bonding Analysis

The electronic properties of this compound are determined by the combination of its constituent functional groups. DFT calculations are routinely used to analyze the electronic structure, including the distribution of electron density and the nature of chemical bonds. uns.ac.rsnih.gov

Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution across the molecule. uns.ac.rs These maps reveal electron-rich regions (negative potential), such as around the oxygen atoms of the oxetane, sulfonyl, and hydroxyl groups, which are potential sites for electrophilic attack or hydrogen bonding. Electron-deficient regions (positive potential) are typically found around the hydrogen atoms of the amine and hydroxyl groups.

Natural Bond Orbital (NBO) analysis provides deeper insight into the bonding within the molecule. uns.ac.rs For the sulfonamide group (-SO₂NH-), NBO analysis can quantify the polarity and hybridization of the S=O and S-N bonds. nih.gov It helps to understand the delocalization of the nitrogen lone pair and its influence on the bond strengths and rotational barriers. Similarly, the analysis can characterize the polar C-O bonds within the strained oxetane ring. This detailed electronic information is fundamental to understanding the molecule's reactivity, polarity, and intermolecular interactions. fapesp.br

Predictive Modeling for Chemical Reactivity and Selectivity

The chemical behavior of this compound is significantly influenced by the interplay of its two core functional groups: the strained oxetane ring and the electron-withdrawing sulfonamide moiety. Predictive modeling through computational chemistry offers a powerful lens to investigate the reactivity and selectivity of this compound, providing insights that are complementary to experimental studies.

Theoretical investigations into molecules containing the oxetane-3-sulfonamide (B1422881) scaffold often employ Density Functional Theory (DFT) calculations to predict molecular properties and reaction pathways. These models can elucidate the electronic structure, orbital energies, and potential energy surfaces, which are fundamental to understanding chemical reactivity.

One of the key reactive features of the oxetane ring is its propensity to undergo ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. Computational models can predict the likelihood and mechanism of such reactions. For instance, in the presence of an acid catalyst, the oxetane oxygen is likely to be protonated, activating the ring towards nucleophilic attack. Predictive models can calculate the energy barriers for different potential pathways, such as attack at the C2 versus the C4 position of the oxetane ring, thus predicting regioselectivity.

A significant area of predictive modeling for similar oxetane-containing compounds involves the study of their behavior in substitution reactions. For related 3-substituted oxetane systems, computational and kinetic experiments have supported the formation of a planar oxetane carbocation via an SN1-type mechanism. researchgate.net This process involves the elongation and eventual cleavage of a bond at the C3 position, facilitated by the stability of the resulting carbocation. The stability of this intermediate is a crucial factor that predictive models can quantify. The oxetane structure, in this context, provides a unique balance of carbocation stability and reactivity. researchgate.net

Predictive modeling can also be applied to understand the selectivity of reactions involving the N-(3-hydroxybutyl) chain. For example, in the presence of an oxidizing agent, computational models could predict whether the secondary alcohol on the butyl chain would be preferentially oxidized over potential reactions involving the sulfonamide or oxetane moieties. These predictions would be based on calculated bond dissociation energies and the activation energies for competing reaction pathways.

Below are illustrative data tables generated from theoretical models, showcasing the types of predictions that can be made for this compound or closely related analogs.

Table 1: Predicted Frontier Molecular Orbital Energies

This table presents the predicted energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resulting HOMO-LUMO gap. A smaller gap generally suggests higher reactivity.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 8.7 |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules.

Table 2: Calculated Activation Energies for Proposed Reaction Pathways

This table illustrates how predictive modeling can be used to compare the energetic favorability of different potential reactions. Lower activation energy indicates a kinetically more favorable pathway.

| Reaction Pathway | Proposed Reagent | Predicted Activation Energy (kcal/mol) |

| Oxetane Ring Opening (SN1-type) | H⁺ | 15-20 |

| Oxidation of Secondary Alcohol | PCC | 25-30 |

| N-Dealkylation | Strong Acid/Heat | > 40 |

Note: These values are illustrative and represent typical outputs of computational studies on related functionalized oxetanes.

Table 3: Predicted pKₐ Values of Ionizable Groups

The pKₐ of the sulfonamide proton and the conjugate acid of the secondary alcohol can be predicted to understand the compound's acid-base properties, which are crucial for predicting its behavior in different pH environments and for designing selective reactions. The inductive effect of the oxetane ring is known to lower the pKₐ of adjacent basic functionalities. nih.gov

| Functional Group | Predicted pKₐ |

| Sulfonamide N-H | 9-10 |

| Hydroxybutyl O-H | 16-18 |

Note: These are estimated values based on known properties of sulfonamides and alcohols, adjusted for the molecular structure.

Academic Research Applications and Design Principles for Oxetane Sulfonamide Systems

Role as Advanced Building Blocks in Complex Molecule Synthesis

Oxetane-sulfonamide constructs serve as advanced building blocks, providing chemists with pre-functionalized, three-dimensional fragments for incorporation into more complex molecular architectures. Their utility stems from the predictable reactivity of the sulfonamide group coupled with the unique conformational and electronic properties of the oxetane (B1205548) ring.

The incorporation of an oxetane-sulfonamide unit into a larger molecular scaffold introduces several advantageous features simultaneously. The oxetane ring, particularly when substituted at the 3-position, provides a compact, polar, and sp³-rich motif that can improve aqueous solubility and metabolic stability while exploring new, non-planar chemical space. nih.govnih.govacs.org The sulfonamide group is a stable and synthetically versatile linker, capable of forming robust connections to other parts of a molecule, often through reactions with primary or secondary amines. nih.govresearchgate.net

The presence of the oxetane can also modulate the properties of the adjacent sulfonamide. The inductive electron-withdrawing effect of the oxetane ring can influence the acidity of the sulfonamide proton, potentially affecting its hydrogen bonding capabilities and interaction with biological targets. nih.gov This dual-functionality makes the oxetane-sulfonamide building block a powerful tool for systematically altering the structure and properties of lead compounds. For instance, in drug discovery campaigns, replacing a more traditional fragment with an oxetane-sulfonamide can be a strategic move to enhance drug-like properties. nih.govnih.gov The synthesis of such complex molecules often relies on the availability of diverse, pre-functionalized oxetane building blocks, a field that has seen significant recent development. enamine.netrsc.orgenamine.netchemrxiv.org

A key advantage of the oxetane-sulfonamide system is its amenability to modular synthesis, which allows for the rapid generation of diverse chemical libraries. This approach is critical for exploring structure-activity relationships (SAR) and optimizing compound properties.

One powerful strategy involves the use of oxetane sulfonyl fluorides (OSFs) as versatile reagents. acs.orgdigitellinc.comchemrxiv.org These intermediates can react with a wide array of nucleophiles, including amines, to form oxetane-sulfonamide motifs in a divergent manner. acs.orgchemrxiv.org This allows chemists to easily vary the substituent on the sulfonamide nitrogen (the R-group in an R-NH-SO₂-oxetane structure), creating a library of analogs from a common intermediate.

Another robust modular approach starts with the commercially available oxetan-3-one. nih.govresearchgate.net This ketone can be converted into various intermediates that are then coupled with different organometallic reagents or amines to produce a wide range of 3-substituted amino-oxetanes. nih.govresearchgate.net These amino-oxetanes can subsequently be functionalized to install the sulfonamide group, or a precursor to the sulfonamide can be built directly off the oxetane core. Such modular, scalable methods greatly facilitate the synthesis of derivatives that were previously difficult to produce, thereby expanding the accessible chemical space for drug discovery programs. nih.govresearchgate.net

| Synthetic Strategy | Starting Material | Key Intermediate | Diversity Input | Resulting Structure | Citations |

| Sulfonyl Fluoride (B91410) Chemistry | 3-Aryl-oxetane | Oxetane Sulfonyl Fluoride (OSF) | Various Amine Nucleophiles | 3-Aryl-N-R-oxetane-3-sulfonamide | acs.org, digitellinc.com, chemrxiv.org |

| Strain-Release Synthesis | Oxetan-3-one | Amine-benzotriazole adduct | Organometallic Reagents (R-M) | 3-R-3-amino-oxetane | nih.gov, researchgate.net |

| Classical Sulfonylation | 3-Amino-oxetane | N/A | Sulfonyl Chlorides (R-SO₂Cl) | N-(Oxetan-3-yl)-R-sulfonamide | nih.gov, researchgate.net |

Exploration of Chemical Space Through Functional Group Hybridization

The hybridization of the oxetane and sulfonamide functional groups creates a unique pharmacophore with a compelling combination of properties for molecular design. This merger allows for a multi-faceted approach to modulating biological activity and physicochemical parameters.

The oxetane ring has emerged as a valuable motif in drug discovery due to its distinctive characteristics. nih.govacs.org It is a small, polar, and markedly three-dimensional fragment that can significantly influence a molecule's properties. nih.govnih.gov The incorporation of an oxetane can:

Increase Polarity and Solubility: The ether oxygen atom introduces polarity, which can improve aqueous solubility and reduce lipophilicity, key factors in enhancing a compound's pharmacokinetic profile. nih.govnih.gov

Enhance Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring moves away from the flat structures common in many drug classes, which can lead to higher target selectivity and better pharmacokinetic properties. nih.govdigitellinc.com

Act as a Bioisostere: Oxetanes are often used as isosteres for less favorable groups like gem-dimethyl or carbonyl moieties. nih.govnih.govacs.org This substitution can block metabolic oxidation that might occur at a gem-dimethyl group or improve properties like solubility compared to a carbonyl-containing analog.

The stability of the oxetane ring is strongly linked to its substitution pattern, with 3,3-disubstituted oxetanes being particularly robust. nih.gov This stability makes them reliable components for building complex molecules intended for biological applications. rsc.org

| Property | Oxetane Motif | Impact in Molecular Design | Citations |

| Polarity | Contains an ether oxygen in a strained ring | Increases aqueous solubility, reduces lipophilicity (LogD). | nih.gov, nih.gov |

| Dimensionality | Non-planar, sp³-rich structure | Accesses unexplored 3D chemical space, can improve target selectivity. | nih.gov, digitellinc.com |

| Metabolic Stability | Can replace metabolically labile groups | Serves as a stable isostere for gem-dimethyl or carbonyl groups, blocking oxidation. | nih.gov, nih.gov, nih.gov |

| Basicity Modulation | Inductive electron-withdrawing effect | Reduces the pKa of adjacent basic functional groups, like amines. | nih.gov, acs.org |

The sulfonamide functional group is a mainstay in medicinal chemistry, valued for its stability, synthetic accessibility, and electronic properties. nih.govresearchgate.netresearchgate.net It serves multiple roles in molecular design:

Versatile Linker: Sulfonamides provide a chemically robust linkage to connect different molecular fragments. The synthesis typically involves the reaction of a sulfonyl chloride with a primary or secondary amine, a reliable and high-yielding transformation. researchgate.net

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O oxygens), enabling strong and directional interactions with protein targets.

Bioisostere: The sulfonamide group is a well-established bioisostere for the carboxylic acid group. uaeu.ac.aezu.ac.ae This substitution can be advantageous, for example, by improving cell permeability or altering the pKa of the acidic proton, which can fine-tune receptor binding interactions. zu.ac.ae Sulfonimidamides, which are mono-aza analogs of sulfonamides, have also been explored as potential bioisosteres. nih.govsemanticscholar.orgresearchgate.net

The combination of these features makes the sulfonamide a highly versatile component for building bioactive molecules. researchgate.netokstate.edu

The N-(3-hydroxybutyl)oxetane-3-sulfonamide scaffold is well-suited for the design of mechanistic probes to investigate biological systems. The structure contains multiple points for modification, allowing for the systematic introduction of reporter tags, cross-linking agents, or other functionalities.

For instance, the terminal hydroxyl group on the 3-hydroxybutyl side chain provides a convenient handle for further chemical elaboration. It could be used to attach:

A fluorescent dye for visualization of target localization within a cell.

A biotin (B1667282) tag for affinity purification and identification of binding partners.

A photo-activatable cross-linking group to covalently capture and identify a biological target.

Furthermore, the oxetane-sulfonamide core itself can be used as a novel pharmacophore to probe protein binding sites. By replacing a known functional group in a bioactive molecule with the oxetane-sulfonamide moiety, researchers can gain insight into the steric and electronic requirements of the binding pocket. This approach was used in the development of γ-secretase inhibitors, where introducing a 3-substituted oxetane improved metabolic stability and potency. nih.gov Similarly, replacing the ketone bridge in the tubulin inhibitor OXi8006 with an oxetane provided new SAR insights, even though the specific analogs lost their tubulin polymerization inhibitory activity. nih.gov Such studies, which systematically probe the effects of introducing this unique 3D polar scaffold, are invaluable for understanding drug-receptor interactions and for the rational design of new therapeutic agents. nih.gov

Contributions to Materials Science through Oxetane Polymerization Studies and Derivative Development

The presence of the oxetane ring in this compound suggests its potential as a monomer for polymerization, a process that has been explored for various oxetane derivatives. google.commdpi.com The primary mechanism for the polymerization of oxetanes is cationic ring-opening polymerization (CROP). google.comresearchgate.net This process is initiated by a cationic species, which attacks the oxygen atom of the oxetane ring, leading to the formation of a tertiary oxonium ion. Subsequent nucleophilic attack by another monomer molecule on one of the α-carbon atoms of the strained ring propagates the polymer chain.

The reactivity of an oxetane monomer in CROP is significantly influenced by the substituents on the ring. google.com Oxetanes with substituents at the 3-position, such as in the case of this compound, are known to be considerably more reactive than those with substituents at the 2- and 4-positions. google.com The polymerization of this compound would likely result in a linear polyether with pendant sulfonamide and hydroxybutyl side chains.

The resulting polymer would possess a unique combination of properties derived from its constituent parts. The polyether backbone would provide flexibility, while the sulfonamide groups could engage in hydrogen bonding, potentially leading to materials with interesting thermal and mechanical properties. Furthermore, the hydroxyl groups on the butyl side chain offer sites for cross-linking or further functionalization, allowing for the tuning of the polymer's properties for specific applications. For instance, cross-linking could enhance the material's solvent resistance and thermal stability.

The development of derivatives of this compound could further expand its applications in materials science. For example, the hydroxyl group could be esterified or etherified to introduce different functionalities, thereby altering the solubility, thermal behavior, and mechanical strength of the resulting polymers.

Table 1: Potential Polymer Properties Based on Monomer Structure

| Monomer Feature | Potential Contribution to Polymer Properties |

|---|---|

| Oxetane Ring | Enables cationic ring-opening polymerization to form a polyether backbone. google.com |

| Sulfonamide Group | Can participate in hydrogen bonding, influencing thermal and mechanical properties. mdpi.comnih.gov |

| Hydroxybutyl Side Chain | Provides sites for cross-linking or further functionalization. |

Development of Novel Synthetic Methodologies Leveraging Oxetane-Sulfonamide Chemistry

The synthesis of this compound itself presents an opportunity for the development of novel synthetic methodologies. The construction of the oxetane ring is a key challenge due to its inherent ring strain. acs.org A common and effective method for synthesizing oxetanes is the intramolecular cyclization of 1,3-diols, often requiring the use of a good leaving group on one of the hydroxyl functions. acs.org

A plausible synthetic route to this compound could involve the initial synthesis of an oxetane-3-sulfonyl chloride. This intermediate could then be reacted with 4-amino-2-butanol to form the desired sulfonamide. The synthesis of the oxetane-3-sulfonyl chloride itself is a non-trivial step and could be a focus of methodological development.

Furthermore, the chemistry of the oxetane-sulfonamide system can be leveraged to create other novel molecules. The strained oxetane ring can undergo ring-opening reactions with various nucleophiles under acidic conditions. researchgate.net This reactivity can be exploited to synthesize a range of functionalized molecules. For example, reaction with amines, thiols, or alcohols would lead to the corresponding amino alcohols, thioethers, or ethers, all bearing the sulfonamide moiety.

The development of efficient and stereoselective methods for the synthesis and ring-opening of oxetane-sulfonamides would be a valuable contribution to organic synthesis. Such methodologies could provide access to a diverse array of complex molecules with potential applications in various fields of chemical research.

Table 2: Potential Synthetic Transformations of Oxetane-Sulfonamide Systems

| Reaction Type | Reagents | Potential Product Class |

|---|---|---|

| Sulfonamide Formation | Oxetane-3-sulfonyl chloride, Amine | Oxetane-3-sulfonamide (B1422881) derivative |

| Oxetane Ring-Opening | Nucleophile (e.g., R-NH2, R-SH), Acid catalyst | Functionalized 1,3-diols with a sulfonamide group |

Challenges and Future Research Directions for N 3 Hydroxybutyl Oxetane 3 Sulfonamide

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of complex molecules like N-(3-hydroxybutyl)oxetane-3-sulfonamide often involves multi-step processes with significant environmental footprints. A primary challenge is the development of environmentally benign synthetic strategies that are both efficient and scalable.

Future research should focus on adopting green chemistry principles for the synthesis of this compound. This includes the exploration of one-pot reactions that minimize waste and energy consumption. For instance, a convergent approach could be designed where key fragments are assembled in a single, streamlined process.

Several green methodologies reported for the synthesis of sulfonamides and oxetanes individually could be adapted. beilstein-journals.orgrsc.orgresearchgate.netsci-hub.senih.govmagtech.com.cn For the sulfonamide linkage, aqueous-based syntheses or solvent-free conditions using techniques like ultrasound irradiation could be investigated to replace traditional volatile organic solvents. rsc.orgsci-hub.seorientjchem.org Recent advances in the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines could also provide a novel and more sustainable route. acs.orgnih.gov

For the oxetane (B1205548) ring construction, methods such as the Paternò-Büchi reaction, a [2+2] photocycloaddition, offer an atom-economical approach. beilstein-journals.orgnih.gov Other sustainable strategies include the ring expansion of epoxides or intramolecular C-H bond oxidative cyclizations, which avoid the use of pre-functionalized starting materials. magtech.com.cnillinois.edu

A potential sustainable route could involve the following conceptual steps:

Green Oxetane-3-sulfonamide (B1422881) Core Synthesis: Developing a method to synthesize the core oxetane-3-sulfonyl chloride intermediate using a green approach, such as a photocatalytic reaction.

Amine Synthesis from Renewable Sources: Investigating biocatalytic or chemocatalytic methods to produce 4-amino-2-butanol from renewable feedstocks.

Aqueous or Solvent-Free Coupling: Performing the final coupling step in water or under neat conditions, potentially facilitated by microwave or ultrasound energy, to yield the final product. rsc.org

Discovery of Unprecedented Reactivity Patterns and Transformations

The interplay between the strained oxetane ring and the electron-withdrawing sulfonamide group likely imparts unique reactivity to this compound. A significant area for future research is the exploration of this reactivity to uncover novel chemical transformations.

The oxetane ring is known to undergo ring-opening reactions when activated by Lewis or Brønsted acids. beilstein-journals.orgnih.gov The presence of the sulfonamide at the 3-position could modulate this reactivity, potentially leading to regioselective ring-opening reactions that are not observed in simpler oxetanes. Investigating the reaction of this compound with a variety of nucleophiles under different catalytic conditions could lead to the discovery of new heterocyclic scaffolds.